molecular formula C7H6BNO2S B13428454 Benzo[d]isothiazol-5-ylboronic acid

Benzo[d]isothiazol-5-ylboronic acid

Cat. No.: B13428454
M. Wt: 179.01 g/mol
InChI Key: YIIKQGLBPGMCDL-UHFFFAOYSA-N
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Description

Benzo[d]isothiazol-5-ylboronic acid is an organoboron compound with the molecular formula C7H6BNO2S It is a derivative of isothiazole, a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]isothiazol-5-ylboronic acid typically involves the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a base, often potassium carbonate, in an aqueous or organic solvent. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isothiazol-5-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isothiazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Benzo[d]isothiazol-5-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to interact with biological targets.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of benzo[d]isothiazol-5-ylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is particularly relevant in the inhibition of proteases and kinases, which are critical in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[c]isothiazol-5-ylboronic acid
  • Benzo[b]thien-2-ylboronic acid
  • Benzo[b]thien-3-ylboronic acid

Uniqueness

Benzo[d]isothiazol-5-ylboronic acid is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms in the isothiazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other boronic acids .

Properties

Molecular Formula

C7H6BNO2S

Molecular Weight

179.01 g/mol

IUPAC Name

1,2-benzothiazol-5-ylboronic acid

InChI

InChI=1S/C7H6BNO2S/c10-8(11)6-1-2-7-5(3-6)4-9-12-7/h1-4,10-11H

InChI Key

YIIKQGLBPGMCDL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)SN=C2)(O)O

Origin of Product

United States

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